molecular formula C9H8BrF2N B12392618 Lsd1/2-IN-4

Lsd1/2-IN-4

Cat. No.: B12392618
M. Wt: 248.07 g/mol
InChI Key: VEESSMHTAMEHGS-YLWLKBPMSA-N
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Description

Lsd1/2-IN-4 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2 (LSD1 and LSD2). These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins.

Preparation Methods

The synthesis of Lsd1/2-IN-4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include optimization of reaction conditions to improve yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Lsd1/2-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Lsd1/2-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1/2-IN-4 exerts its effects by inhibiting the activity of LSD1 and LSD2. These enzymes are responsible for the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in gene expression. The molecular targets and pathways involved include the histone proteins and the associated gene regulatory networks .

Comparison with Similar Compounds

Lsd1/2-IN-4 is unique in its ability to selectively inhibit both LSD1 and LSD2. Similar compounds include:

Biological Activity

Lsd1/2-IN-4 is a compound that targets lysine-specific demethylases 1 and 2 (LSD1 and LSD2), which are key regulators of epigenetic modifications through their histone demethylase activity. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in various cellular contexts, and implications for therapeutic applications.

Overview of LSD1 and LSD2

LSD1 (KDM1A) and LSD2 (KDM1B) are FAD-dependent amine oxidases that demethylate specific lysine residues on histones, particularly H3K4 and H3K9. Their enzymatic activity is crucial for regulating gene expression, cellular differentiation, and maintaining chromatin structure. LSD1 primarily demethylates mono- and di-methylated H3K4 (H3K4me1/2) associated with active transcription, while also targeting H3K9me1/2 linked to transcriptional repression .

This compound inhibits the enzymatic activity of LSD1 and LSD2, leading to the accumulation of methylated histones. This inhibition can alter chromatin accessibility and transcriptional programs in various cell types:

  • Histone Modification : Inhibition of LSD1/2 results in increased levels of H3K4me1 and H3K4me2, indicating a shift towards a more repressive chromatin state .
  • Transcriptional Regulation : The compound's effects on gene expression are mediated through its impact on enhancer activity and transcription factor interactions. For instance, LSD1 has been shown to regulate genes involved in cell differentiation and proliferation by modulating enhancer landscapes .

Biological Activity in Cancer Research

The role of this compound has been extensively studied in the context of cancer:

  • Antileukemic Activity : Research indicates that inhibiting LSD1 can lead to a significant reduction in leukemic stem cells (LSCs) and promote differentiation of leukemic cells. For example, treatment with GSK-LSD1 resulted in improved survival rates in animal models of acute myeloid leukemia (AML) .
  • Tumor Microenvironment : LSD1 inhibition has been associated with altered immune responses within the tumor microenvironment, enhancing T cell responses against tumors .

Data Tables

The following table summarizes key findings related to the biological activity of this compound across different studies:

Study ReferenceCell TypeKey Findings
AML CellsInhibition leads to reduced LSCs and increased differentiationThis compound shows potential as an antileukemic agent
Solid TumorsEnhances T cell-mediated tumor responsesSuggests immune-modulatory effects
Stem CellsAlters enhancer dynamics, increasing H3K4 methylationImpacts stemness and differentiation pathways

Case Study 1: Acute Myeloid Leukemia

In a preclinical model using AML cells treated with GSK-LSD1, researchers observed a significant reduction in leukemia burden. Mice receiving this treatment showed a 50% survival rate without signs of disease after prolonged observation, highlighting the potential for this compound as a therapeutic agent in hematological malignancies .

Case Study 2: Solid Tumors

In models of solid tumors, this compound demonstrated enhanced efficacy when combined with immune checkpoint inhibitors. The combination therapy resulted in improved tumor regression compared to monotherapy, indicating that LSD1 inhibition may synergize with immunotherapy strategies .

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

(1R,2S)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8+/m0/s1

InChI Key

VEESSMHTAMEHGS-YLWLKBPMSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F

Canonical SMILES

C1C(C1N)C2=CC(=C(C(=C2)F)Br)F

Origin of Product

United States

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